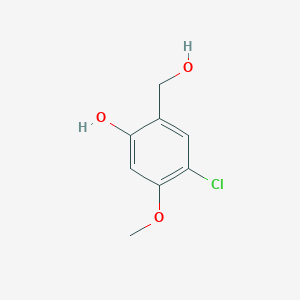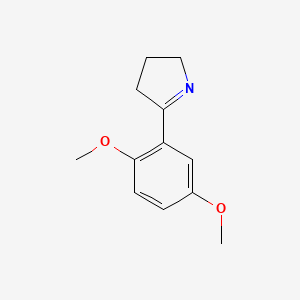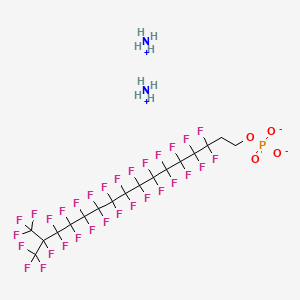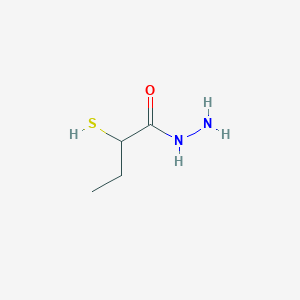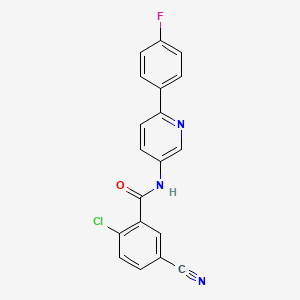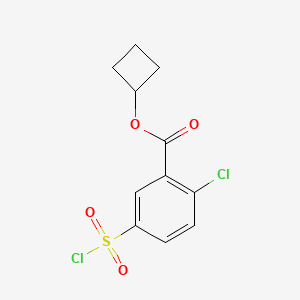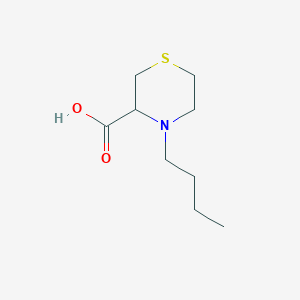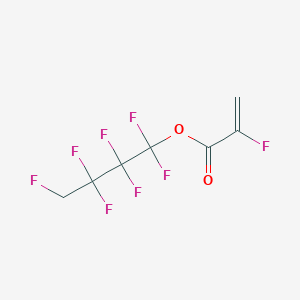
1,1,2,2,3,3,4-Heptafluorobutyl 2-fluoroprop-2-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1,2,2,3,3,4-Heptafluorobutyl 2-fluoroprop-2-enoate is a fluorinated ester compound known for its unique chemical properties. This compound is characterized by the presence of multiple fluorine atoms, which impart high thermal stability, chemical inertness, and low surface energy. These properties make it valuable in various industrial and scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,2,2,3,3,4-Heptafluorobutyl 2-fluoroprop-2-enoate typically involves the esterification of 2-fluoroprop-2-enoic acid with 1,1,2,2,3,3,4-heptafluorobutanol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is common. Additionally, industrial production may incorporate advanced purification techniques like chromatography to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1,1,2,2,3,3,4-Heptafluorobutyl 2-fluoroprop-2-enoate undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms can be substituted with other functional groups under specific conditions.
Addition Reactions: The double bond in the prop-2-enoate moiety can participate in addition reactions with electrophiles or nucleophiles.
Polymerization: The compound can undergo polymerization to form fluorinated polymers with unique properties.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Addition Reactions: Electrophiles such as halogens or hydrogen halides can be used. The reactions are often conducted at low temperatures to control the addition process.
Polymerization: Radical initiators like azobisisobutyronitrile (AIBN) are used to initiate the polymerization process. The reactions are carried out under inert atmosphere conditions to prevent unwanted side reactions.
Major Products Formed
Substitution Reactions: Products include fluorinated amides or thioesters.
Addition Reactions: Products include halogenated or hydrogenated derivatives of the original compound.
Polymerization: Products include fluorinated polymers with applications in coatings, adhesives, and electronic materials.
Scientific Research Applications
1,1,2,2,3,3,4-Heptafluorobutyl 2-fluoroprop-2-enoate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1,1,2,2,3,3,4-Heptafluorobutyl 2-fluoroprop-2-enoate involves its interaction with specific molecular targets and pathways. The fluorine atoms in the compound can form strong hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the compound’s low surface energy allows it to interact with hydrophobic surfaces, making it useful in various applications.
Comparison with Similar Compounds
Similar Compounds
2,2,3,3,4,4,4-Heptafluorobutyl methacrylate: Similar in structure but contains a methacrylate group instead of a prop-2-enoate group.
1,1,1,3,3,3-Hexafluoro-2-propanol: Contains fewer fluorine atoms and a hydroxyl group instead of an ester group.
2,2,3,3,4,4,4-Heptafluorobutyl p-toluenesulfonate: Contains a sulfonate group instead of a prop-2-enoate group.
Uniqueness
1,1,2,2,3,3,4-Heptafluorobutyl 2-fluoroprop-2-enoate is unique due to its combination of multiple fluorine atoms and the prop-2-enoate moiety. This combination imparts distinct chemical properties such as high thermal stability, chemical inertness, and low surface energy, making it valuable in various scientific and industrial applications.
Properties
Molecular Formula |
C7H4F8O2 |
|---|---|
Molecular Weight |
272.09 g/mol |
IUPAC Name |
1,1,2,2,3,3,4-heptafluorobutyl 2-fluoroprop-2-enoate |
InChI |
InChI=1S/C7H4F8O2/c1-3(9)4(16)17-7(14,15)6(12,13)5(10,11)2-8/h1-2H2 |
InChI Key |
LRNANQMUBLDACA-UHFFFAOYSA-N |
Canonical SMILES |
C=C(C(=O)OC(C(C(CF)(F)F)(F)F)(F)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(Methoxymethyl)-8-azabicyclo[3.2.1]octane;hydrochloride](/img/structure/B12852397.png)
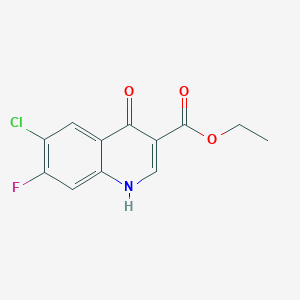
![Bromo[Tris(3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluorooctyl)]Sta](/img/structure/B12852399.png)
![11-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N'-hexanoyl-N'-(2-methylsulfonothioyloxyethyl)-7-oxoundecanehydrazide](/img/structure/B12852407.png)
